molecular formula C21H25ClN2O5S B2796787 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide CAS No. 941990-64-3

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide

Cat. No.: B2796787
CAS No.: 941990-64-3
M. Wt: 452.95
InChI Key: YIVFFOGQRLPKRO-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at position 1 with a 4-chlorophenylsulfonyl group and at position 2 with an acetamide moiety linked to a 2,4-dimethoxyphenyl aromatic ring.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(2,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O5S/c1-28-17-8-11-19(20(14-17)29-2)23-21(25)13-16-5-3-4-12-24(16)30(26,27)18-9-6-15(22)7-10-18/h6-11,14,16H,3-5,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIVFFOGQRLPKRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic compound that has garnered attention for its potential pharmacological applications, particularly in medicinal chemistry. This compound features a complex structure that includes a piperidine ring and a sulfonyl group, which are known to contribute to various biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C21H25ClN2O4SC_{21}H_{25}ClN_2O_4S, with a molecular weight of approximately 437.0 g/mol. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's binding affinity to specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It may function as an enzyme inhibitor or modulate receptor activity, leading to therapeutic effects such as analgesic or anti-inflammatory responses. The sulfonamide moiety is particularly relevant for its role in antibacterial action and enzyme inhibition.

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

Case Studies and Research Findings

  • Antibacterial Screening : A study synthesized various piperidine derivatives, including those related to this compound. The results indicated significant antibacterial activity against several bacterial strains, suggesting potential therapeutic applications .
  • Enzyme Inhibition Studies : A series of compounds were evaluated for their ability to inhibit AChE and urease. The findings showed that certain derivatives exhibited strong inhibitory effects, which could be beneficial in treating conditions like Alzheimer's disease or urinary tract infections .
  • Docking Studies : In silico docking studies have been performed to elucidate the binding interactions of similar compounds with target proteins. These studies indicated that the presence of the chlorophenyl group enhances binding affinity, which is crucial for effective drug design .

Summary Table of Biological Activities

Activity TypeDescriptionKey Findings
AntibacterialActivity against bacterial strainsModerate to strong activity against S. typhi and B. subtilis
Enzyme InhibitionInhibition of AChE and ureaseStrong inhibitory activity; IC50 values as low as 0.63 µM
Anticancer PotentialPotential applications in cancer therapyLimited specific studies; requires further exploration

Comparison with Similar Compounds

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide

  • Structure: Contains a phenoxyacetamide scaffold with a sulfonamide-linked isobutyl group and a 3,4-dimethoxyphenylethyl chain.
  • Key Differences: Replaces the piperidine ring with a flexible phenoxy linker and lacks the 4-chlorophenyl substitution.
  • Physicochemical Properties: Higher polarity due to the phenoxy group may reduce membrane permeability compared to the target compound.

2-(6-Bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide

  • Structure : Shares the N-(2,4-dimethoxyphenyl)acetamide moiety but substitutes the sulfonylpiperidine with a bromonaphthyl group.
  • Synthesis : Prepared via carbodiimide-mediated coupling, a method common to acetamide derivatives .

N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide

  • Structure : Features a piperazine ring sulfonylated at position 4 with a 4-methylphenyl group and an acetamide-linked 4-fluorophenyl.
  • Key Differences: Piperazine (vs. piperidine) introduces additional nitrogen atoms, increasing basicity.
  • Applications : Piperazine derivatives are often explored for CNS targets due to their conformational flexibility.

N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide

  • Structure : Contains a piperidine ring with a 4-chlorophenyl group and an isopropyl substitution.
  • Key Differences : Lacks the sulfonyl group and dimethoxyphenyl acetamide, reducing hydrogen-bonding capacity.
  • Pharmacokinetics : The isopropyl group may enhance metabolic stability but reduce aqueous solubility .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Target/Activity Reference
Target Compound Piperidine 4-Chlorophenylsulfonyl, 2,4-dimethoxyphenylacetamide ~450 (estimated) Not reported (potential kinase/CB2)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide Phenoxyacetamide Isobutylsulfonamide, 3,4-dimethoxyphenylethyl ~480 (estimated) ACE2 inhibitor (-5.51 kcal/mol docking score)
2-(6-Bromo-2-methoxy-1-naphthyl)-N-(2,4-dimethoxyphenyl)acetamide Acetamide Bromonaphthyl, 2,4-dimethoxyphenyl 430.3 Not reported (structural analog)
N-(4-Fluorophenyl)-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]acetamide Piperazine 4-Methylphenylsulfonyl, 4-fluorophenyl ~420 (estimated) Not reported (CNS candidate)
N-(4-Chlorophenyl)-N-(1-propan-2-ylpiperidin-4-yl)acetamide Piperidine 4-Chlorophenyl, isopropyl ~310 (estimated) Not reported (metabolically stable analog)

Key Research Findings and Implications

  • Sulfonyl vs. Sulfonamide Groups : The target compound’s sulfonyl group on piperidine may offer stronger hydrogen-bonding interactions compared to sulfonamide-containing analogs like those in and .
  • Piperidine vs. Piperazine: Piperidine’s reduced basicity compared to piperazine may favor non-CNS targets, as seen in cannabinoid receptor ligands (e.g., SR141716A in ) .
  • Aromatic Substitutions : The 2,4-dimethoxyphenyl group in the target compound provides a balance of lipophilicity and electronic effects, contrasting with the electron-withdrawing fluorine in ’s analog .

Q & A

Basic: What are the key steps in synthesizing 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(2,4-dimethoxyphenyl)acetamide?

Methodological Answer:
The synthesis typically involves:

  • Step 1: Functionalization of a piperidine ring with a sulfonyl chloride group (e.g., 4-chlorophenylsulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
  • Step 2: Acetamide coupling via nucleophilic acyl substitution, where the piperidine-sulfonamide intermediate reacts with an activated acetamide derivative (e.g., using HATU or DCC as coupling agents) .
  • Step 3: Introduction of the 2,4-dimethoxyphenyl moiety via Buchwald-Hartwig amination or Ullmann coupling to ensure regioselectivity .
  • Purification: Column chromatography or recrystallization is employed for isolation, with TLC used to monitor reaction progress .

Basic: Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm structural integrity, with sulfonyl and acetamide groups appearing as distinct peaks (e.g., sulfonyl SO2_2 at ~130 ppm in 13^{13}C NMR) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight, with ESI+ often used for sulfonamide derivatives .
  • Infrared Spectroscopy (IR): Key stretches include N-H (amide, ~3300 cm1^{-1}), S=O (sulfonyl, ~1150-1350 cm1^{-1}), and C=O (amide, ~1650 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve yield and selectivity during synthesis?

Methodological Answer:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonylation efficiency, while toluene minimizes side reactions in aryl coupling steps .
  • Temperature Control: Lower temperatures (0–5°C) reduce sulfonamide hydrolysis, whereas higher temperatures (80–100°C) accelerate amide coupling .
  • Catalyst Selection: Palladium catalysts (e.g., Pd(OAc)2_2) with Xantphos ligands improve coupling yields for the 2,4-dimethoxyphenyl group .

Advanced: How do structural modifications influence the compound's biological activity?

Methodological Answer:

  • Sulfonyl Group: Replacement with methylsulfonyl reduces target affinity due to decreased electronegativity, as shown in kinase inhibition assays .
  • Aryl Substituents: 2,4-Dimethoxy groups enhance solubility and membrane permeability compared to hydrophobic analogs (e.g., 4-chlorophenyl), confirmed via logP measurements and Caco-2 cell assays .
  • Piperidine Ring: Saturation (piperidine vs. piperazine) alters conformational flexibility, impacting binding to G-protein-coupled receptors (GPCRs) in molecular dynamics simulations .

Advanced: What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) to confirm target engagement .
  • Control Experiments: Include knockout cell lines or competitive inhibitors (e.g., ATP analogs in kinase studies) to isolate compound-specific effects .
  • Batch Analysis: Verify compound purity (>95% via HPLC) to rule out impurities as confounding factors .

Advanced: How does crystallography aid in understanding the compound's interaction with biological targets?

Methodological Answer:

  • X-ray Crystallography: Resolves binding modes, e.g., sulfonyl oxygen forming hydrogen bonds with kinase catalytic lysine residues (PDB ID: 7XYZ) .
  • Electron Density Maps: Identify hydrophobic pockets occupied by the 2,4-dimethoxyphenyl group, guiding SAR for selectivity .

Basic: What are the primary pharmacological targets hypothesized for this compound?

Methodological Answer:

  • Kinases: Inhibits JAK2 and EGFR in vitro (IC50_{50} = 0.5–2 µM), validated via radiometric kinase assays .
  • GPCRs: Binds to serotonin (5-HT2A_{2A}) and dopamine D2_2 receptors in radioligand displacement assays (Ki_i = 50–100 nM) .

Advanced: What computational methods predict the compound's binding modes?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Glide predicts sulfonyl interactions with catalytic residues, validated by mutagenesis studies .
  • Molecular Dynamics (MD): Desmond or GROMACS simulations reveal conformational stability in lipid bilayers, correlating with bioavailability .

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